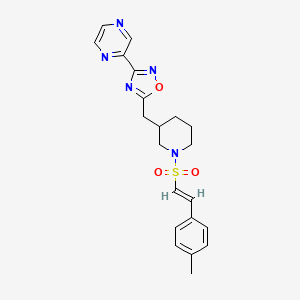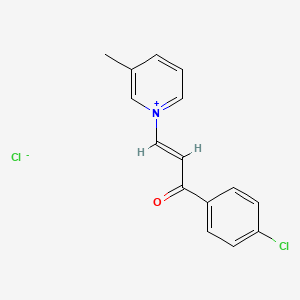![molecular formula C18H23N5O2S B2368412 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide CAS No. 1209694-24-5](/img/structure/B2368412.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:
Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.
Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.
Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation
Major Products
Oxidation products: : Sulfoxides, sulfones
Reduction products: : Partially hydrogenated rings
Substitution products: : Diverse derivatives based on the substituents introduced
科学的研究の応用
This compound's unique structure lends itself to various applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.
Industry: : Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:
Binding to enzymes or receptors: : Affecting their activity or signaling pathways.
Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.
Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.
類似化合物との比較
When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-carbamoylethyl)amide derivatives
Pyrimidine derivatives with varying alkyl or aryl groups
So, that's the scoop! Fascinating stuff, right? What's next on our chemistry adventure?
特性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJWHGTBZHDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)




![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)
![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)



